Nonafluoropentane

Vue d'ensemble

Description

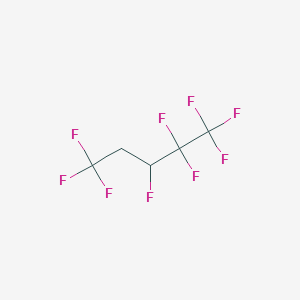

Nonafluoropentane is a fluorinated organic compound with the molecular formula C5H3F9. It is a colorless, odorless liquid that is known for its high chemical stability and low surface tension. This compound is part of the perfluorinated compounds family, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. This compound is used in various industrial and scientific applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nonafluoropentane can be synthesized through several methods, including direct fluorination of pentane or by electrochemical fluorination. The direct fluorination method involves the reaction of pentane with elemental fluorine under controlled conditions to replace hydrogen atoms with fluorine atoms. This process requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods: In industrial settings, this compound is typically produced using electrochemical fluorination. This method involves the electrolysis of a solution containing pentane and hydrogen fluoride. The process results in the replacement of hydrogen atoms with fluorine atoms, producing this compound. This method is preferred for large-scale production due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: Nonafluoropentane primarily undergoes substitution reactions due to the presence of multiple fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: this compound can react with nucleophiles such as hydroxide ions or amines to replace fluorine atoms with hydroxyl or amino groups. These reactions typically occur under basic conditions.

Electrophilic Substitution: Although less common, this compound can undergo electrophilic substitution reactions where an electrophile replaces a fluorine atom.

Major Products Formed: The major products of these reactions depend on the specific nucleophile or electrophile used. For example, reaction with hydroxide ions can produce hydroxylated derivatives of this compound.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

Nonafluoropentane is a fully fluorinated alkane with the molecular formula . Its properties include:

- High thermal stability : NFP remains stable at high temperatures, making it suitable for applications requiring thermal resistance.

- Low surface tension : This characteristic is beneficial in applications like coatings and surfactants.

- Chemical inertness : NFP does not easily react with other chemicals, which is advantageous in various industrial processes.

2.1. Solvent in Chemical Reactions

NFP serves as a solvent in various chemical reactions, particularly those involving sensitive compounds that require non-reactive environments. Its ability to dissolve a wide range of substances without participating in reactions makes it valuable in organic synthesis and material science.

2.2. Cryogenic Applications

Due to its low boiling point of approximately 30°C, NFP is used in cryogenic applications. It can be utilized as a coolant or refrigerant in systems requiring low temperatures, such as superconducting magnets and cryogenic storage.

2.3. Fluorinated Polymer Production

NFP is employed in the production of fluorinated polymers, which are known for their exceptional chemical resistance and thermal stability. These polymers are used in various applications, including:

- Coatings for electronics

- Insulation materials

- Chemical processing equipment

3.1. Electronics Manufacturing

In the electronics industry, NFP is used as a cleaning agent for precision components due to its non-flammability and ability to dissolve oils and greases without leaving residues.

3.2. Medical Applications

NFP has potential applications in the medical field, particularly in imaging techniques such as MRI (Magnetic Resonance Imaging). Its unique properties can enhance image quality while minimizing patient exposure to harmful substances.

Environmental Impact and Safety Considerations

While NFP has many beneficial applications, its environmental impact is a topic of concern due to the persistence of perfluorinated compounds in the environment. Studies have shown that these compounds can accumulate in living organisms and may pose health risks.

4.1. Regulatory Status

Regulatory bodies are increasingly scrutinizing the use of perfluorinated compounds, including NFP, leading to calls for safer alternatives or stricter regulations on their use.

5.1. Case Study: Use of NFP in Electronics Cleaning

A study conducted by researchers at a leading electronics firm demonstrated that using NFP as a cleaning agent improved the efficiency of component cleaning processes while reducing flammability risks associated with traditional solvents.

5.2. Case Study: NFP in Cryogenics

Research by a team at a national laboratory highlighted the effectiveness of NFP as a coolant for superconducting magnets, showcasing its ability to maintain low temperatures more efficiently than conventional coolants.

Data Table: Summary of this compound Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Chemical Reactions | Solvent for organic synthesis | Non-reactive environment |

| Cryogenics | Coolant for superconducting magnets | Low boiling point |

| Polymer Production | Manufacturing fluorinated polymers | High thermal stability |

| Electronics | Cleaning agent for precision components | Non-flammable, residue-free |

| Medical Imaging | Enhancing MRI image quality | Reduced patient exposure |

Mécanisme D'action

The mechanism by which nonafluoropentane exerts its effects is primarily related to its chemical stability and ability to dissolve gases. In biological systems, it can facilitate gas exchange by dissolving oxygen and carbon dioxide, which can be useful in medical applications such as artificial blood substitutes. The molecular targets and pathways involved in its action are largely dependent on its physical properties rather than specific biochemical interactions.

Comparaison Avec Des Composés Similaires

Nonafluoropentane is unique among fluorinated compounds due to its specific structure and properties. Similar compounds include:

Perfluorohexane: Another fluorinated compound with similar chemical stability but a longer carbon chain.

Perfluorooctane: Known for its use in medical applications, particularly in ophthalmology.

Perfluorodecalin: Used in respiratory research for its ability to dissolve large amounts of gases.

Compared to these compounds, this compound has a shorter carbon chain, which affects its physical properties such as boiling point and solubility. Its unique combination of high chemical stability and low surface tension makes it particularly useful in applications requiring non-reactive solvents.

Activité Biologique

Nonafluoropentane (NFP) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of NFP, including its mechanisms of action, applications in various fields, and relevant case studies.

This compound is characterized by the presence of nine fluorine atoms attached to a five-carbon alkane chain. Its chemical formula is , which contributes to its hydrophobicity and low surface tension. These properties make it a subject of interest in both industrial applications and biological research.

The biological activity of NFP can be attributed to several factors:

- Hydrophobic Interactions : The high fluorine content leads to significant hydrophobic interactions with biological membranes, potentially affecting membrane fluidity and permeability.

- Protein Interactions : NFP may interact with proteins, influencing their structure and function. Such interactions can alter enzymatic activity or receptor binding.

- Biocompatibility : Its chemical stability and low reactivity suggest potential use in drug delivery systems where biocompatibility is crucial.

Anticancer Properties

Recent studies have explored the anticancer potential of perfluorinated compounds, including NFP. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : NFP has been shown to affect cell cycle progression, leading to increased apoptosis in specific cancer cell lines.

- Target Gene Modulation : In silico analyses suggest that NFP can modulate the expression of genes involved in cancer pathways, including TP53-mediated signaling and apoptosis (Table 1).

| Active Substance | Effective Concentration | Cancer Type | Target Gene |

|---|---|---|---|

| This compound | IC50: 50 μg/ml | Hepatoma | TP53 |

| This compound | IC50: 60 μg/ml | Lymphoma | BAX |

Toxicological Studies

Despite its potential therapeutic uses, NFP's safety profile warrants consideration. Toxicological assessments have indicated that prolonged exposure may lead to adverse health effects, including endocrine disruption and developmental toxicity. A notable study highlighted the correlation between perfluorinated compounds and increased cancer risk, emphasizing the need for careful evaluation in therapeutic contexts .

Case Studies

- Case Study on Membrane Interaction : A study investigated the effects of NFP on lipid bilayers, revealing that it alters membrane fluidity and integrity. This could have implications for drug delivery systems that utilize lipid-based carriers.

- In Vivo Studies : Animal studies demonstrated that administration of NFP resulted in significant changes in liver enzyme levels, suggesting potential hepatotoxicity. These findings underscore the importance of understanding the compound's pharmacokinetics and toxicodynamics before clinical application.

Propriétés

IUPAC Name |

1,1,1,2,2,3,5,5,5-nonafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9/c6-2(1-3(7,8)9)4(10,11)5(12,13)14/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOQEDLJVNKDMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.